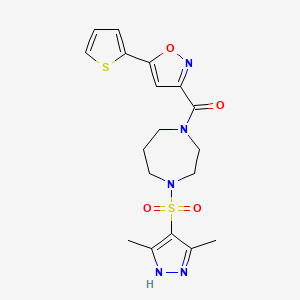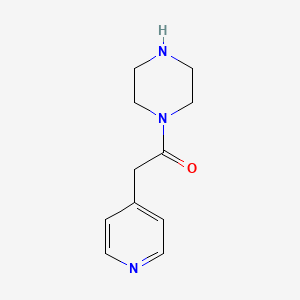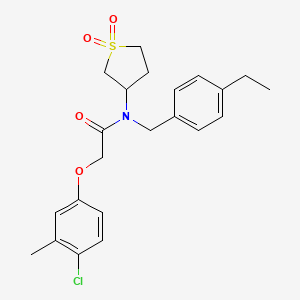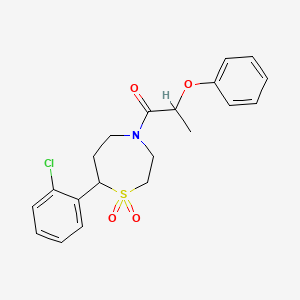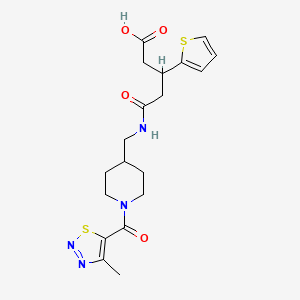
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2S,4R)-4-Methoxypyrrolidin-2-yl)methyl)-1H-pyrazol-3-amine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPD and has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MPD involves its ability to selectively inhibit the enzyme cGAS. This enzyme plays a critical role in the innate immune response by detecting cytoplasmic DNA and initiating a signaling cascade that leads to the production of type I interferons. MPD binds to the active site of cGAS and prevents it from binding to DNA, effectively blocking the immune response.
Biochemical and Physiological Effects:
MPD has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a cGAS inhibitor, MPD has been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways. These effects make MPD a potentially valuable tool for studying the role of these pathways in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPD in lab experiments is its selectivity for cGAS. This makes it a valuable tool for studying the role of this enzyme in various disease states. However, one limitation of using MPD is its relatively low potency, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research involving MPD. One area of interest is the development of more potent analogs of the compound that could be used in a wider range of applications. Another potential direction is the study of the compound's effects in animal models of disease, which could help to validate its potential as a therapeutic agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPD and its potential applications in scientific research.
Synthesis Methods
The synthesis of MPD involves a multi-step process that begins with the reaction of 4-methoxypyridine with epichlorohydrin to form the intermediate 4-(chloromethyl)pyridine. This intermediate is then reacted with (S)-(-)-2-pyrrolidinemethanol to form the chiral intermediate (2S,4R)-4-methoxypyrrolidin-2-ylmethyl-4-(chloromethyl)pyridine. The final step involves the reaction of the chiral intermediate with 1H-pyrazol-3-amine to form MPD dihydrochloride.
Scientific Research Applications
MPD has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's mechanism of action. MPD has been shown to act as a selective inhibitor of the enzyme cGAS, which plays a critical role in the innate immune response. This makes MPD a potentially valuable tool for studying the role of cGAS in various disease states.
properties
IUPAC Name |
1-[[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl]pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-14-8-4-7(11-5-8)6-13-3-2-9(10)12-13;;/h2-3,7-8,11H,4-6H2,1H3,(H2,10,12);2*1H/t7-,8+;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPCWTRFWKWNPW-OXOJUWDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)CN2C=CC(=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)CN2C=CC(=N2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

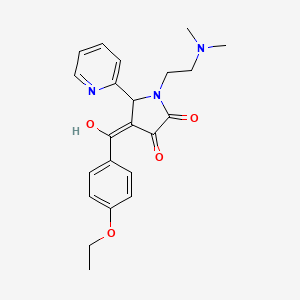
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
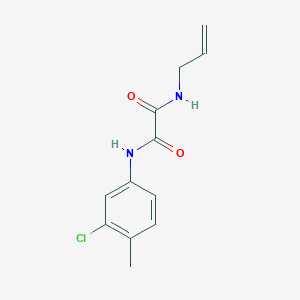
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)

![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
